molecular formula C9H13NO4 B3048492 Dimethyl 3-(cyanomethyl)pentanedioate CAS No. 1709-26-8

Dimethyl 3-(cyanomethyl)pentanedioate

Cat. No. B3048492
CAS RN: 1709-26-8
M. Wt: 199.20
InChI Key: QFNGGPKUZJTFBS-UHFFFAOYSA-N
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Description

Dimethyl 3-(cyanomethyl)pentanedioate is a chemical compound with the molecular formula C9H13NO4 . It contains a total of 26 bonds, including 13 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 triple bond, 2 esters (aliphatic), and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of Dimethyl 3-(cyanomethyl)pentanedioate consists of 27 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 2 ester groups (aliphatic) and 1 nitrile group (aliphatic) .

Scientific Research Applications

Organic Building Blocks

Dimethyl 3-(cyanomethyl)pentanedioate is used as an organic building block in various chemical reactions . It’s a versatile compound that can participate in a variety of reactions to form complex organic structures.

Synthesis of Polymers

This compound is widely used in the production of polymers. Its unique structure allows it to react with other monomers to form polymers with specific properties.

Pharmaceutical Applications

Dimethyl 3-(cyanomethyl)pentanedioate can be used in the synthesis of pharmaceuticals. Its ability to form complex structures makes it a valuable component in the creation of new drugs.

Agrochemical Applications

In the field of agrochemicals, this compound can be used to synthesize pesticides, herbicides, and other agricultural chemicals. Its reactivity and structural versatility make it a useful tool in this field.

Synthesis of Nitriles

Dimethyl 3-(cyanomethyl)pentanedioate is used in the synthesis of nitriles . Nitriles are organic compounds that have a −C≡N functional group, and they are used in a variety of applications, from the production of synthetic rubber to pharmaceuticals.

properties

IUPAC Name

dimethyl 3-(cyanomethyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNGGPKUZJTFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC#N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733201
Record name Dimethyl 3-(cyanomethyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1709-26-8
Record name Pentanedioic acid, 3-(cyanomethyl)-, 1,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-(cyanomethyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 3-cyanomethylene-pentanedioic acid dimethyl ester (403 g) in methanol (500 mL), 5% Pd—C was added and the mixture was stirred at room temperature for 4 days. The Pd—C was removed by filtration and the filtrate was concentrated under reduced pressure to give crude 3-cyanomethyl-pentanedioic acid dimethyl ester (212 g). The residue was purified by distillation to obtain 3-cyanomethyl-pentanedioic acid dimethyl ester (bp 130-150° C., 133 Pa) as a yellow oil. 1H NMR (200 MHz, CDCl3) δ ppm 2.46-2.61 (m, 5 H) 2.62-2.78 (m, 4 H) 3.71 (s, 6 H).
Quantity
403 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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